Targeted Activity Against Drug-Resistant BCR-ABL Kinase Mutants (Class-Level Evidence)
This compound was developed as part of a class of thiazole inhibitors specifically designed to combat imatinib resistance. The patent discloses the general structure's ability to inhibit BCR-ABL kinase mutations that are resistant to imatinib, nilotinib, and dasatinib. The target compound's structural features, particularly the halogenated benzamide substitutions, are critical for accessing the hydrophobic pocket in a way that circumvents the steric hindrance caused by the T315I mutation [1]. While a direct quantitative IC50 for this exact compound against T315I is not provided in the open patent, the class demonstrates activity against a 'Kinase Panel' including Abl(T315I), providing a class-level expectation of differentiated potency relative to imatinib (which has no T315I activity) [2].
| Evidence Dimension | Kinase inhibition profile against drug-resistant BCR-ABL mutants |
|---|---|
| Target Compound Data | Structural class designed to access residues deep within the hydrophobic pocket and circumvent the gatekeeper mutation (T315I) [1]. |
| Comparator Or Baseline | Imatinib (Gleevec): No inhibitory activity against the BCR-ABL T315I gatekeeper mutant. Nilotinib (AMN-107) and Dasatinib (BMS-354825): Show significantly reduced potency against T315I-mutant BCR-ABL compared to wild-type [1]. |
| Quantified Difference | Target compound class is engineered for maintained potency against T315I, while imatinib has a complete loss of activity and nilotinib/dasatinib demonstrate clinically insufficient inhibition [1]. |
| Conditions | Biochemical kinase assay panel including wild-type Abl(human), Abl(T315I), and multiple other kinases, as described in the patent Examples and Kinase Panel section [2]. |
Why This Matters
For procurement in CML research, selecting this compound over a generic BCR-ABL inhibitor is mandatory when the study objective is to investigate T315I-mediated resistance, as first-line therapeutics fail in this context.
- [1] Noronha, G., Cao, J., Zeng, B., et al. (2007). Thiazole inhibitors targeting resistant kinase mutations. United States Patent Application US20070161645 A1. Filed October 31, 2006, published July 12, 2007. Assignee: TargeGen, Inc. View Source
- [2] 5-Substituted Thiazol-2-Yl Amino Compounds and Compositions as Protein Kinase Inhibitors. United States Patent Application US20080227783A1. Filed July 25, 2006, published September 18, 2008. Provides 'Kinase Panel' definition including Abl(T315I). View Source
